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Compound of Interest

Compound Name: 4-Cyanonicotinic acid

Cat. No.: B1280877 Get Quote

This document provides an in-depth technical guide to the spectroscopic profile of 4-
cyanonicotinic acid. Designed for researchers, chemists, and drug development

professionals, this guide synthesizes predictive data with established principles of

spectroscopic interpretation. Given the limited availability of fully assigned experimental spectra

in public databases, this guide leverages data from analogous structures—nicotinic acid and 4-

cyanopyridine—to present a robust, predicted spectroscopic profile. This approach not only

provides a reliable reference for identification but also illustrates the expert process of structural

elucidation.

Molecular Structure and Spectroscopic Overview
4-Cyanonicotinic acid (Pyridine-4-carbonitrile-3-carboxylic acid) is a disubstituted pyridine

ring containing two key functional groups: a carboxylic acid at position 3 and a nitrile (cyano)

group at position 4. This unique arrangement of electron-withdrawing groups on the aromatic

ring dictates its chemical properties and provides a distinct spectroscopic fingerprint.

Key Structural Features for Spectroscopic Analysis:

Aromatic Ring: The pyridine ring gives rise to characteristic signals in both NMR and IR

spectroscopy. The substitution pattern breaks the symmetry, meaning all three aromatic

protons and all six carbons are chemically distinct.

Carboxylic Acid (-COOH): This group is identifiable by a highly deshielded, exchangeable

proton in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and very broad O-H and strong
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C=O stretching bands in IR spectroscopy.

Nitrile (-C≡N): The cyano group has a characteristic sharp, medium-intensity stretch in a

relatively quiet region of the IR spectrum and a distinct quaternary carbon signal in the ¹³C

NMR spectrum.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12,

fontname="sans-serif"]; edge [fontsize=10];

} Caption: Molecular structure of 4-Cyanonicotinic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 4-cyanonicotinic acid, the analysis is performed in a polar aprotic

solvent like DMSO-d₆ to ensure dissolution and to observe the acidic proton of the carboxylic

acid.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one

very broad signal for the carboxylic acid proton. The chemical shifts are predicted based on the

known spectrum of nicotinic acid, adjusted for the strong electron-withdrawing effect of the

cyano group at the C4 position. This effect will deshield adjacent protons (H5) and, to a lesser

extent, others.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

H2 ~9.15 d ~1.5

Adjacent to the

ring nitrogen,

highly

deshielded.

H6 ~9.00 d ~5.0
Ortho to the ring

nitrogen.

H5 ~7.90 dd ~5.0, 1.5

Coupled to both

H6 and H2.

Deshielded by

adjacent cyano

group.

-COOH >13.0 br s -

Exchangeable

acidic proton,

signal is broad

and far

downfield.

The proton-decoupled ¹³C NMR spectrum should display all seven unique carbon atoms.

Carbonyl and nitrile carbons have characteristic chemical shifts. The shifts of the pyridine ring

carbons are influenced by the electronegativity of the nitrogen and the substituent effects of the

-COOH and -CN groups.
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O ~165.5
Typical for a carboxylic acid

carbonyl.

C2 ~154.0
Adjacent to nitrogen, highly

deshielded.

C6 ~152.0 Also adjacent to nitrogen.

C5 ~125.0
Standard aromatic carbon

shift.

C3 ~135.0
Attached to the carboxylic acid

group.

C4 ~120.0

Attached to the cyano group,

shift influenced by nitrile

anisotropy.

C≡N ~116.0
Characteristic chemical shift

for a nitrile carbon.

Rationale: This protocol ensures high-quality, reproducible data suitable for structural

confirmation. DMSO-d₆ is chosen as the solvent for its ability to dissolve the polar analyte

and to slow the exchange of the acidic proton, allowing its observation.

Sample Preparation: Accurately weigh 5-10 mg of 4-cyanonicotinic acid and dissolve it in

~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire a standard single-pulse ¹H spectrum.

Set a spectral width of at least 16 ppm to ensure the acidic proton is observed.
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Use a relaxation delay (d1) of 5 seconds to allow for full relaxation of quaternary carbons

and accurate integration if needed.

Apply a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

Set a spectral width of ~220 ppm.

A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required

due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.

The spectrum is dominated by absorptions from the carboxylic acid and nitrile moieties.

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3300–2500 Strong, Very Broad O-H stretch Carboxylic Acid

~2230 Medium, Sharp C≡N stretch Nitrile

~1710 Strong, Sharp C=O stretch Carboxylic Acid

~1600, ~1470 Medium C=C / C=N stretch Aromatic Ring

~1300 Medium C-O stretch Carboxylic Acid

~900 Medium, Broad
O-H bend (out-of-

plane)
Carboxylic Acid Dimer

Interpretation: The most telling feature is the extremely broad "hairy beard" absorption from

3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid

dimer.[1] The sharp C≡N stretch around 2230 cm⁻¹ is a clear indicator of the nitrile group. The

strong, sharp carbonyl (C=O) peak near 1710 cm⁻¹ confirms the carboxylic acid.[2]
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Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR

spectra of solid samples with minimal preparation.

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with

isopropanol and recording a background spectrum.

Sample Application: Place a small amount (a few milligrams) of the solid 4-cyanonicotinic
acid powder onto the ATR crystal.

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Spectrum Collection: Co-add 16-32 scans over a range of 4000–400 cm⁻¹ with a resolution

of 4 cm⁻¹ to obtain a high-quality spectrum.

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity.

Molecular Formula: C₇H₄N₂O₂

Molecular Weight: 148.12 g/mol

Monoisotopic Mass: 148.0273 Da

Under EI conditions, the molecular ion (M⁺˙) is expected to be observed at m/z = 148. The

primary fragmentation pathways are predicted to involve the loss of small, stable neutral

molecules or radicals from the functional groups.

[M-OH]⁺ (m/z = 131): Loss of a hydroxyl radical from the carboxylic acid group.

[M-COOH]⁺ (m/z = 103): Loss of the entire carboxyl group as a radical, leading to the 4-

cyanopyridinium cation.

[M-CO]⁺˙ (m/z = 120): Loss of carbon monoxide after rearrangement.
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[C₅H₃N₂]⁺ (m/z = 103): Corresponds to the 4-cyanopyridyl cation after loss of the carboxyl

group.

[C₅H₄N]⁺ (m/z = 78): Loss of HCN from the m/z 103 fragment, resulting in the pyridyl cation.

dot digraph "fragmentation_pathway" { graph [rankdir=LR, splines=ortho]; node [shape=box,

style=rounded, fontname="sans-serif", fontsize=11, fillcolor="#F1F3F4", style=filled]; edge

[fontsize=10];

} Caption: Predicted major fragmentation pathway for 4-Cyanonicotinic acid in EI-MS.

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, acidic

molecules like 4-cyanonicotinic acid. It typically yields the protonated molecular ion [M+H]⁺

or deprotonated ion [M-H]⁻ with minimal fragmentation, confirming the molecular weight with

high accuracy.

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable

solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion

mode) or 0.1% ammonium hydroxide (for negative ion mode).

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled

with an ESI source.

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10

µL/min).

Data Acquisition (Positive Mode):

Scan for the protonated molecule [M+H]⁺ at m/z = 149.0345.

Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the

signal.

Data Acquisition (Negative Mode):

Scan for the deprotonated molecule [M-H]⁻ at m/z = 147.0200.

Reverse the polarity and re-optimize source parameters.
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Tandem MS (MS/MS): To confirm structure, select the precursor ion ([M+H]⁺ or [M-H]⁻) and

subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation

spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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